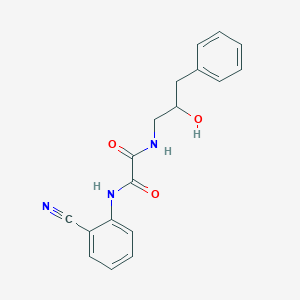

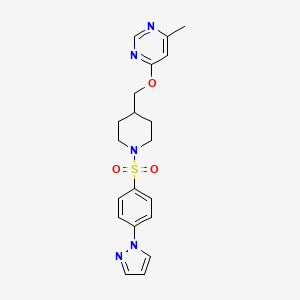

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxalamides and their derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. These compounds often serve as building blocks for the synthesis of complex molecules and materials with specific functions.

Synthesis Analysis

The synthesis of oxalamide derivatives involves various strategies, including acid-catalyzed rearrangements and novel synthetic approaches for N-substituted oxalamides. A notable method includes the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, showcasing the versatility and efficiency of synthetic routes available for these compounds (Mamedov et al., 2016).

Applications De Recherche Scientifique

Novel Synthetic Approaches

Mamedov et al. (2016) describe a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of derivatives like N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. This method provides a useful formula for both anthranilic acid derivatives and oxalamides, expanding the scope of synthetic organic chemistry in this area (Mamedov et al., 2016).

Structural Analysis and Supramolecular Formation

Wang et al. (2016) analyzed the structure of a related N,N'-bis(substituted)oxamide compound, which suggests insights into the molecular conformation and supramolecular interactions of similar compounds, including N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. These findings contribute to understanding the fundamental structural properties of such compounds (Wang et al., 2016).

Optically Active Compounds Synthesis

Jiménez‐Pérez et al. (2006) prepared optically active binuclear diorganotin compounds using an optically active oxalamide similar to N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. The research provides insights into the use of oxalamides in synthesizing optically active compounds, which can have implications in areas like chiral catalysis and materials science (Jiménez‐Pérez et al., 2006).

Crystallization Behaviours in Polymer Science

Xu et al. (2017) explored the use of oxalamide compounds as nucleators to enhance the crystallization rate of poly(hydroxyalkanoate)s (PHAs). The study's insights into the influence of nucleator configurations on the crystallization behaviour of PHAs can be extrapolated to understand how N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide might affect similar polymer systems (Xu et al., 2017).

Applications in Metal-Organic Frameworks

Liu et al. (2010) used a dissymmetrical oxamidate ligand to construct a metal-organic network, offering insights into how similar oxalamide compounds, including N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, can be utilized in the design of metal-organic frameworks for applications like catalysis, gas storage, and separation (Liu et al., 2010).

Propriétés

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-16(14)21-18(24)17(23)20-12-15(22)10-13-6-2-1-3-7-13/h1-9,15,22H,10,12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZPXFMRKCQOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)

![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)